Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVEEBNSSEKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate typically involves the reaction of 3-nitropyridine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of the carboxylic acid derivative.
Scientific Research Applications
Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanylacetate moiety may also play a role in modulating the compound’s activity and interactions with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 3-nitro group in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or reduction reactions. In contrast, cyano or styryl groups (as in ) increase steric bulk and alter electronic properties, affecting solubility and reactivity. The sulfanyl bridge in the target compound enables thioether-specific reactions (e.g., oxidation to sulfoxides or nucleophilic displacement), whereas its absence in Ethyl 2-(3-nitropyridin-2-yl)acetate limits such pathways.
Synthetic Routes: Most analogues, including the target compound, are synthesized via alkylation of thiol-containing heterocycles with ethyl chloroacetate . However, glycinate derivatives (e.g., ethyl N-(3-nitropyridin-2-yl)glycinate) require aminolysis of chloropyridines .
Physicochemical Properties: Molecular weight and polarity vary significantly with substituents. For instance, the oxadiazole-thiophene hybrid has higher molecular weight (270.3 g/mol) and lipophilicity compared to the target compound.
Reactivity and Functionalization
- Cyclization Reactions : this compound can undergo Thorpe-Ziegler cyclization under basic conditions to form fused heterocycles, similar to sulfanyl acetamide derivatives .
- Hydrazide Formation : Reaction with hydrazine yields hydrazide intermediates, a pathway shared with Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate .
- Nucleophilic Displacement : The sulfanyl group in the target compound is less reactive than in chloro-substituted analogues (e.g., 2-chloro-5-nitropyridin-4-yl derivatives ) due to the electron-withdrawing nitro group.
Stability and Challenges
- Nitro Group Instability: The 3-nitro substituent may lead to decomposition under reducing conditions or prolonged UV exposure, a limitation shared with Ethyl 4-(2-nitrophenyl)-3-oxobutanoate .
- Stereoelectronic Effects: The sulfanyl bridge’s electron-donating capacity is attenuated by the nitro group, reducing nucleophilicity compared to non-nitrated analogues .
Biological Activity
Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
This compound has the molecular formula C9H10N2O4S. It is synthesized through the reaction of 3-nitropyridine-2-thiol with ethyl bromoacetate, typically in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) . The synthesis method is crucial as it influences the yield and purity of the final product.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular viability assays using various cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated significant cytotoxic effects .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 10 |
| MCF7 | 20 |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against common pathogens showed promising results, particularly against Gram-positive bacteria. The compound was compared with standard antibiotics, revealing superior efficacy at lower concentrations .
- Anticancer Research : In a recent study focusing on the apoptotic pathways induced by this compound in A549 cells, researchers observed increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions where the sulfanyl group replaces a leaving group (e.g., halogen) on the pyridine ring. For example, reacting 3-nitro-2-chloropyridine with ethyl mercaptoacetate in a polar aprotic solvent (e.g., DMF) with a base (e.g., diisopropylethylamine) at 60–80°C for 12–24 hours is a common approach . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of thiol component) to maximize yield. Post-synthesis purification typically uses column chromatography (hexane/acetone or ethyl acetate gradients) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish Ethyl [(3-nitropyridin-3-yl)sulfanyl]acetate from structural isomers?
- 1H NMR : The nitro group at the 3-position of pyridine induces distinct deshielding of adjacent protons (e.g., H4 and H5 pyridine protons appear as doublets between δ 8.5–9.5 ppm). The ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH2) and a triplet at δ 1.2–1.4 ppm (CH3) .
- IR : Stretching vibrations for S–C (650–750 cm⁻¹), NO2 (1520–1350 cm⁻¹), and ester C=O (1720–1740 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks ([M+H]+) at m/z 285.03 (C9H10N2O4S) and fragmentation patterns (loss of –NO2 or –SCH2COOEt) differentiate isomers .
Q. What solvents and conditions are suitable for recrystallizing this compound to obtain high-purity single crystals?
Slow evaporation from a mixed solvent system (e.g., ethanol/water 3:1 or dichloromethane/n-hexane) at 4°C yields crystals suitable for X-ray diffraction. Intramolecular hydrogen bonds (e.g., C–H···O between the ester and nitro groups) stabilize the crystal lattice .
Advanced Research Questions
Q. How can SHELX software (SHELXL, SHELXT) resolve ambiguities in the crystal structure refinement of this compound?
- SHELXT : Automatically determines space groups and initial structural models from single-crystal data. For this compound, the program identifies the orthorhombic system (e.g., P212121) and positions heavy atoms (S, N, O) .
- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, the –SCH2COOEt group’s conformation (folded vs. extended) is resolved using restraint files and R1 convergence below 0.05 .
Q. What computational methods (DFT, MD) predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. The nitro group’s electron-withdrawing effect lowers the LUMO energy at the pyridine C2 position, favoring nucleophilic attack . Molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) model solvation effects on reaction pathways .
Q. How can conflicting data on reaction yields or byproduct formation be systematically analyzed?
Contradictions often arise from varying solvent polarities or catalyst impurities. Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent, catalyst loading). For example, replacing DMF with acetonitrile may reduce side reactions (e.g., ester hydrolysis) but lower solubility. Statistical tools (ANOVA) identify significant factors, while LC-MS tracks byproducts .
Q. What strategies mitigate decomposition of the nitro group during long-term storage or under acidic/basic conditions?
Store the compound in amber vials under inert gas (N2 or Ar) at –20°C. Avoid prolonged exposure to light or moisture. In reaction media, buffer solutions (pH 6–8) prevent nitro group reduction. Adding radical scavengers (e.g., BHT) inhibits oxidative degradation .
Methodological Tables
Table 1. Key Crystallographic Data for this compound Analogs
| Compound | Space Group | R1 Value | Hydrogen Bond Network | Reference |
|---|---|---|---|---|
| Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate | P1 | 0.044 | N–H···O, C–H···π interactions | |
| Ethyl 2-[(methylsulfanyl)pyridinyl]acetate monohydrate | C2/c | 0.051 | O–H···N, intramolecular C–H···O |
Table 2. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| DMF | DIPEA | 80 | 78 | Ethyl acetate (hydrolysis) |
| Acetone | K2CO3 | 60 | 65 | None |
| THF | NaH | 70 | 42 | Disulfide dimer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
